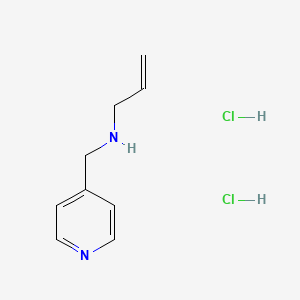
(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride” is a chemical compound. It is a solid and has a molecular formula of C9H13ClN2 . The compound is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Physical And Chemical Properties Analysis
“(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride” is a solid . It has a molecular formula of C9H13ClN2 and a molecular weight of 184.67 .Wissenschaftliche Forschungsanwendungen
Structural Studies and Complex Formation
- (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride has been studied for its ability to form complexes with copper in different oxidation states. These complexes exhibit various structures, such as discrete molecular species and one-dimensional chain structures, depending on the anion composition and coordination environment (Bussey et al., 2015).
Synthesis of Schiff Base Ligands and Complexes
- This compound is used in the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines. These ligands have been employed to generate mononuclear and dinuclear complexes with Cu(II) ions, showcasing the importance of chelate ring sequences in the formation of structures (Keypour et al., 2015).
Complexation with Cadmium(II)
- The reaction of (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride with cadmium iodide leads to the formation of a cadmium complex. This complex exhibits a distorted octahedral geometry and incorporates several hydrogen bonds in its crystal structure (Hakimi et al., 2013).
Iron(III) Complex Synthesis and Spectroscopy
- Iron(III) complexes using Schiff bases derived from this compound have been synthesized. These complexes demonstrate variations in UV/VIS and EPR spectra and redox potentials, influenced by stereochemical and donor atom variations (Viswanathan et al., 1996).
Formation of Helical Silver(I) Coordination Polymers
- This compound contributes to the formation of helical silver(I) coordination polymers. These polymers display various structural conformations and have potential applications in the development of functional materials responsive to external stimuli (Zhang et al., 2013).
Modification of Nucleosides for Rhenium Tricarbonyl Complexes
- Modified nucleosides incorporating (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride have been used to form rhenium tricarbonyl complexes. These complexes have been studied using various spectroscopic techniques and exhibit potential for further application in coordination chemistry (Wei et al., 2005).
Synthesis of Zinc(II) Schiff Base Complex
- A Schiff base complex of Zinc(II) was synthesized using this compound. The complex was characterized using spectroscopic methods and crystal structure determination, revealing a distorted square pyramidal environment around the Zinc(II) ion (Rezaeivala, 2017).
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)prop-2-en-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-5-11-8-9-3-6-10-7-4-9;;/h2-4,6-7,11H,1,5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKGJQIGXMQMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=NC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)

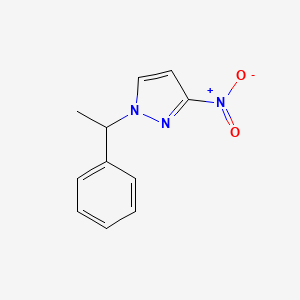
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)
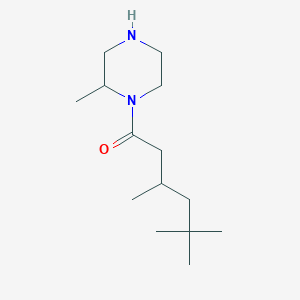
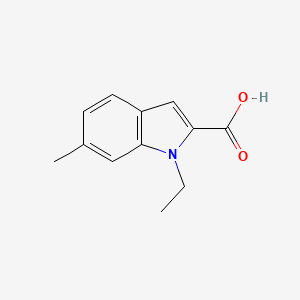
![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

amine](/img/structure/B6362497.png)
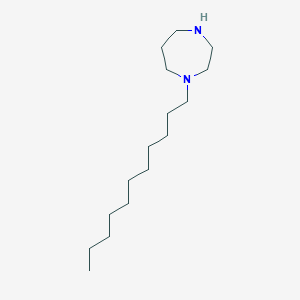
![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)